Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Overview
Description
Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a synthetic compound belonging to the pyrroloquinoxaline family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]quinoxaline core with an ethyl ester group at the 3-position, an amino group at the 2-position, and a cyclohexylmethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine in the presence of a catalyst such as bismuth triflate (Bi(OTf)3). The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile . The resulting intermediate is then subjected to further reactions to introduce the cyclohexylmethyl and ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under basic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Reduced pyrroloquinoxaline derivatives.
Substitution: Substituted pyrroloquinoxaline derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant, anticancer, and antibacterial agent.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound’s structure allows it to interact with cellular membranes, influencing cell signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives:
Ethyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar structure but with a pentyl group instead of a cyclohexylmethyl group.
Ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Contains a difluorophenyl group, offering different chemical properties.
Methyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Features a methylphenyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-2-26-20(25)16-17-19(23-15-11-7-6-10-14(15)22-17)24(18(16)21)12-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLXMSKJOMTDGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4CCCCC4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365698 | |
Record name | ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-58-9 | |
Record name | ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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